Cas no 64-19-7 (Acetic acid)

Acetic acid structure
Acetic acid structure
Acetic acid
64-19-7
C2H4O2
60.05
MFCD00036152
33813
176

Acetic acid Properties

Names and Identifiers

    • Acetic acid
    • Glacial acetic acid
    • Acetic acid solution
    • Acetic Acid Glacial BP
    • Natural Acetic Acid
    • Acetic acid,food grade
    • Acetic Acid Glacial
    • GAA
    • Acetate
    • by weight
    • HAC
    • of a concentration of more than 10 per cent
    • of acetic acid
    • Acetic acid (glacial) 100%
    • Acetic Acid
    • GlacialAceticAcid
    • glaclalaceticacid
    • Acetic acid [JAN]
    • SR-01000944354
    • Acetic-13C2 acid (8CI,9CI)
    • EINECS 200-580-7
    • ORLEX HC COMPONENT ACETIC ACID, GLACIAL
    • Acetic acid, puriss., meets analytical specification of Ph. Eur., BP, USP, FCC, 99.8-100.5%
    • Acidum aceticum
    • acetic acid-
    • NSC-132953
    • Acetic acid LC/MS Grade
    • NSC-115870
    • Acetic acid 0.25% in plastic container
    • Ethanoat
    • Essigsaeure [German]
    • Acetic acid, extra pure, 99.8%
    • UN2789
    • Acetic acid, JIS special grade, >=99.7%
    • TRIDESILON COMPONENT ACETIC ACID, GLACIAL
    • HOOCCH3
    • SR-01000944354-1
    • Otic Tridesilon
    • Acetic acid, p.a., ACS reagent, reag. ISO, reag. Ph. Eur., 99.8%
    • Acetic acid, >=99.99% trace metals basis
    • Acide acetique [French]
    • NSC406306
    • Kyselina octova
    • NSC-111201
    • Methanecarboxylate
    • Acetic acid, AR, >=99.8%
    • ACETIC ACID [WHO-IP]
    • BRN 0506007
    • MeCO2H
    • CH3COOH
    • Acetic acid-17O2
    • NCGC00255303-01
    • acetic -acid
    • D00010
    • CHEMBL539
    • 64-19-7
    • 1ST7505
    • Ethylic acid
    • Glacial Acetic Acid, Pharmaceutical Secondary Standard; Certified Reference Material
    • Acetic acid, >=99.7%, SAJ super special grade
    • STL264240
    • Pyroligneous acid
    • UN2790
    • AcOH
    • Orlex
    • Acetic Acid [for LC-MS]
    • USEPA/OPP Pesticide Code: 044001
    • Q47512
    • Acetic acid, puriss., >=80%
    • Acetic acid, glacial
    • aceticacid
    • DTXSID001043500
    • Tox21_301453
    • WLN: QV1
    • A2035
    • HOAc
    • C00033
    • ACETIC ACID [II]
    • DB03166
    • Azijnzuur
    • ACETIC ACID (MART.)
    • Acetic acid, >=99.7%
    • ACETIC ACID [MART.]
    • Acetic acid (natural)
    • Acetic acid (JP18/NF)
    • Acetic acid 1000 microg/mL in Methanol
    • DTXCID304394
    • Acetic acid, ACS reagent
    • C2:0
    • Vinegar acid
    • UN 2790 (Salt/Mix)
    • Acido acetico
    • ACETIC-1-13C-2-D3 ACID-1 H (D)
    • FEMA Number 2006
    • Acetic acid, semiconductor grade MOS PURANAL(TM) (Honeywell 17926)
    • actic acid
    • Acetic Acid Glacial HPLC Grade
    • Kyselina octova [Czech]
    • MeCOOH
    • Acetic acid, diluted
    • acetic-acid
    • Acetic acid, for HPLC, >=99.8%
    • Glacial acetate
    • CH3-COOH
    • ACETIC ACID [FHFI]
    • Shotgun
    • Acido acetico [Italian]
    • methane carboxylic acid
    • EC 200-580-7
    • Acetic acid, Glacial USP grade
    • Acetasol
    • Acidum aceticum glaciale
    • Acetic acid, >=99.7%, suitable for amino acid analysis
    • Acetic acid,glacial
    • Acetic acid, ACS reagent, >=99.7%
    • for LC-MS
    • Q40Q9N063P
    • ACETICUM ACIDUM [HPUS]
    • Aceticum acidum
    • Bifido Selective Supplement B, for microbiology
    • INS No. 260
    • UNII-Q40Q9N063P
    • AKOS000268789
    • ACETIC ACID [VANDF]
    • 77671-22-8
    • bmse000817
    • Carboxymethyl radical
    • HSDB 40
    • CAS-64-19-7
    • Glacial acetic acid, meets USP testing specifications
    • ACETASOL HC COMPONENT ACETIC ACID, GLACIAL
    • 10.Methanecarboxylic acid
    • acetic acid
    • GTPL1058
    • Acetic acid, 99.5-100.0%
    • Acetic acid, LR, >=99.5%
    • Azijnzuur [Dutch]
    • NCIOpen2_000659
    • CCRIS 5952
    • MFCD00036152
    • DTXSID5024394
    • NSC-112209
    • acetic aicd
    • ethoic acid
    • Acetic acid, puriss., 99-100%
    • EN300-18074
    • Acetic acid glacial
    • ACIDUM ACETICUM [WHO-IP LATIN]
    • Acetic acid, >=99.5%, FCC, FG
    • STR00276
    • Orthoacetic acid
    • Essigsaure
    • Acetic acid, for luminescence, BioUltra, >=99.5% (GC)
    • NSC132953
    • EPA Pesticide Chemical Code 044001
    • Acetic acid, glacial, electronic grade, 99.7%
    • Acetic
    • Octowy kwas
    • InChI=1/C2H4O2/c1-2(3)4/h1H3,(H,3,4
    • Essigsaeure
    • Glacial acetic acid (JP18)
    • Acetic acid 1000 microg/mL in Acetonitrile
    • Acetic acid, purified by double-distillation
    • Acetic acid, 99.8%, anhydrous
    • Octowy kwas [Polish]
    • UN 2789
    • Ethylate
    • acetyl alcohol
    • Methanecarboxylic acid
    • E-260
    • Acetic acid, of a concentration of more than 10 per cent, by weight, of acetic acid
    • Otic Domeboro (Salt/Mix)
    • INS-260
    • ACETIC-13C2-2-D3 ACID, 97 ATOM % 13C, 97 ATOM % D
    • E 260
    • DB-085748
    • Vinegar
    • ACETIC ACID [WHO-DD]
    • Acetic acid, Vetec(TM) reagent grade, >=99%
    • Acetic acid, glacial [USP:JAN]
    • A834671
    • Acetasol (TN)
    • Acetic acid, ReagentPlus(R), >=99%
    • LMFA01010002
    • NS00002089
    • Acide acetique
    • Acetic acid, Glacial, ACS Reagent
    • Acetic acid, SAJ first grade, >=99.0%
    • Otic Domeboro
    • Aci-jel
    • NSC-406306
    • ACETIC ACID [MI]
    • 79562-15-5
    • Acetic acid, natural, >=99.5%, FG
    • VOSOL HC COMPONENT ACETIC ACID, GLACIAL
    • CHEBI:15366
    • Acetic acid, analytical standard
    • FEMA No. 2006
    • Acetic acid-2-13C,d4
    • 4-02-00-00094 (Beilstein Handbook Reference)
    • Acetic acid, puriss. p.a., ACS reagent, reag. ISO, reag. Ph. Eur., >=99.8%
    • Distilled vinegar
    • Vinegar (Salt/Mix)
    • acetic cid
    • Caswell No. 003
    • NSC 132953
    • ACY
    • ethanoic acid
    • INS NO.260
    • NCIOpen2_000682
    • Vosol
    • Acetic acid, >=99.7%, for titration in non-aqueous medium
    • Acetic acid, UV HPLC spectroscopic, 99.9%
    • BDBM50074329
    • bmse000857
    • CH3CO2H
    • bmse000191
    • FA 2:0
    • Acetic acid, glacial (USP)
    • AI3-02394
    • NSC-127175
    • Glacial acetic acid, United States Pharmacopeia (USP) Reference Standard
    • Acetic acid, USP, 99.5-100.5%
    • Acetic acid, glacial, >=99.85%
    • Ethanoic acid monomer
    • +Expand
    • MFCD00036152
    • QTBSBXVTEAMEQO-UHFFFAOYSA-N
    • 1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
    • CC(=O)O

Computed Properties

  • 60.02110
  • 1
  • 2
  • 0
  • 60.021129
  • 4
  • 31
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -0.2
  • nothing
  • 0
  • 37.3

Experimental Properties

  • 0.09090
  • 37.30000
  • 55
  • n20/D 1.371(lit.)
  • miscible
  • 117-118 °C(lit.)
  • 16.2 °C (lit.)
  • 15.2 hPa ( 20.0 °C)
    73.3 hPa ( 50.0 °C)
  • Fahrenheit: 104 ° f
    Celsius: 40 ° c
  • 2006 | ACETIC ACID
  • alcohol: miscible(lit.)
  • Color/Form
  • 2.5 (50g/l, H2O, 20℃)
  • Soluble in water, ethanol, ether, glycerol, insoluble in carbon disulfide. [16]
  • Sensitive to humidity
  • 4.74(at 25℃)
  • 1.049 g/mL at 25 °C(lit.)
  • 10.66 eV

Acetic acid Security Information

  • GHS02 GHS02 GHS05 GHS05
  • AF1225000
  • 1
  • 8
  • S26-S36/37/39-S45-S23-S24/25
  • II
  • II
  • R10; R35
  • 8
  • C C
  • UN 1792 8/PG 2
  • H226,H314
  • P280,P305+P351+P338,P310
  • dangerous
  • room temp
  • II
  • 10-35
  • Danger
  • Yes
  • LD50 in rats (g/kg): 3.53 orally (Smyth)
  • 4-19.9%(V)
  • 8
  • 1-8-10

Acetic acid Customs Data

  • 29152100
  • China Customs Code:

    29152100

Acetic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 300 mm Hg → 80 mm Hg, 115 - 120 °C
Reference
Method and device for preparation of compounds using isobutyric acid and acetic anhydrideDehydration process for making isobutyric anhydride from isobutyric acid and acetic anhydride
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 350 °C → 500 °C; 0.01 - 1 s, 60 - 120 torr, 400 - 500 °C
2.1 -
Reference
Method and device for preparation of compounds using isobutyric acid and acetic anhydride
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

Synthetic Circuit 4

Reaction Conditions
1.1R:H2SO4, 24 h, rt
Reference
Organic Acid Pretreatment of Oil Palm Trunk Biomass for Succinic Acid Production
By Bukhari, Nurul Adela et al, Waste and Biomass Valorization, 2020, 11(10), 5549-5559

Synthetic Circuit 5

Reaction Conditions
1.1R:H2SO4, R:H2O2
Reference
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Synthetic Circuit 6

Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Synthetic Circuit 7

Reaction Conditions
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Reference
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Synthetic Circuit 8

Reaction Conditions
1.1R:R:O2, S:H2O, 175°C, 30 bar
Reference
Lignin alkaline oxidation using reversibly-soluble bases
By Kruger, Jacob S. et al, Green Chemistry, 2022, 24(22), 8733-8741

Synthetic Circuit 9

Reaction Conditions
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
Reference
Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2
By Tigwell, Max et al, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

Synthetic Circuit 10

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Circuit 11

Reaction Conditions
1.1R:NaOH, R:O2, C:CuCl, S:H2O, 60 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
Reference
Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization
By Hu, Yuzhen et al, Catalysis Communications, 2022, 172, 106532

Synthetic Circuit 12

Reaction Conditions
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
Reference
CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid
By Chu, Dawang et al, New Journal of Chemistry, 2022, 46(39), 18744-18750

Synthetic Circuit 13

Reaction Conditions
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
Reference
A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids
By Lu, Ting et al, Fuel Processing Technology, 2022, 238, 107493

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, rt → 82 °C
1.2 Solvents: Toluene ;  1 h, 20 °C → 80 °C
Reference
Method for synthesizing pimavanserin intermediate
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (carbon-supported) Solvents: Acetic acid ,  Methanol ;  overnight, 4 bar, 25 °C
Reference
Process for the manufacturing of pimavanserin
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  rt → 0 °C
1.2 Reagents: Ammonia ;  5 - 7 h, 0 - 10 °C; 6 - 10 h, 3 - 5 bar, 10 °C → 50 °C
1.3 Solvents: Toluene ;  20 - 30 °C; 20 - 40 min, 90 - 100 °C
Reference
Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Nickel Solvents: Ethanol ;  rt → -10 °C; 6 h; 3 bar, 49 °C; 9 h, 4 bar, 49 °C
1.2 Solvents: Toluene ;  40 °C; 40 °C → 22 °C; 22 °C; 20 min, 22 °C → 95 °C
Reference
Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms
, United States, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Ethanol ;  rt → -8 °C
1.2 Reagents: Ammonia ;  8 h, -12 - -8 °C; -8 °C → 50 °C
1.3 Reagents: Hydrogen ;  9 h, 4 bar, 48 - 50 °C
1.4 Solvents: Water ;  70 °C
Reference
Preparation of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-[4-(2-methylpropyloxy)phenylmethyl]carbamide and its tartrate salt and crystalline forms
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  5 h, 115 psi, 60 °C
1.2 Solvents: Toluene ;  1 h, 33 °C; 1 h, 33 °C
Reference
A process for preparation of 4-isobutoxybenzylamine acetate
, India, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Ethanol
1.2 -
Reference
Methods using pimavanserin for treating dementia related psychosis
, United States, , ,

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Ethanol ;  rt
Reference
Pimavanserin for treating neurodegenerative diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Ethanol
1.2 -
Reference
Methods of treating depression, anxiety and sexual dysfunction using the compound pimavanserin
, World Intellectual Property Organization, , ,

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (carbon supported) Solvents: Ethanol
Reference
Process for preparing pimavanserin
, European Patent Organization, , ,

Synthetic Circuit 24

Reaction Conditions
Reference
Pimavanserin alone or in combination for use in the treatment of Alzheimer's disease psychosis
, World Intellectual Property Organization, , ,

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ;  36 bar, 300 °C
Reference
Processes for conversion of biologically derived mevalonic acid
, United States, , ,

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ;  20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.2 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min
1.3 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ;  20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.4 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min
1.5 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ;  20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.6 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min
1.7 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ;  20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.8 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min
1.9 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ;  20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.10 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min
1.11 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ;  20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.12 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min
1.13 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ;  20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.14 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min
1.15 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ;  20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.16 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min
1.17 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ;  20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.18 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min
1.19 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ;  20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.20 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min
1.21 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ;  20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.22 Reagents: Trifluoroacetic acid Solvents: Water ;  2.5 h, rt
Reference
Process for preparation of degarelix
, China, , ,

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide ,  6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ;  0 - 10 °C; 2 h, 25 - 35 °C
1.2 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, rt
1.3 Reagents: Diisopropylcarbodiimide ,  6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ;  0 - 10 °C; 2 h, 25 - 35 °C
1.4 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, rt
1.5 Reagents: Diisopropylcarbodiimide ,  6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ;  0 - 10 °C; 2 h, 25 - 35 °C
1.6 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, rt
1.7 Reagents: Diisopropylcarbodiimide ,  6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ;  0 - 10 °C; 2 h, 25 - 35 °C
1.8 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, rt
1.9 Reagents: Diisopropylcarbodiimide ,  6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ;  0 - 10 °C; 2 h, 25 - 35 °C
1.10 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, rt
1.11 Reagents: Diisopropylcarbodiimide ,  6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ;  0 - 10 °C; 2 h, 25 - 35 °C
1.12 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, rt
1.13 Reagents: Diisopropylcarbodiimide ,  6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ;  0 - 10 °C; 2 h, 25 - 35 °C
1.14 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, rt
1.15 Reagents: Diisopropylcarbodiimide ,  6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ;  0 - 10 °C; 2 h, 25 - 35 °C
1.16 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, rt
1.17 Reagents: Diisopropylcarbodiimide ,  6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ;  0 - 10 °C; 2 h, 25 - 35 °C
1.18 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, rt
1.19 Reagents: Diisopropylcarbodiimide ,  6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ;  0 - 10 °C; 2 h, 25 - 35 °C
1.20 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, rt
1.21 Solvents: Dimethylformamide ,  Pyridine ;  cooled; 2 h, 25 - 35 °C
1.22 Reagents: Hydrazine hydrate (1:1) Solvents: Dimethylformamide ;  10 min, rt
1.23 Solvents: Dimethylformamide ;  cooled; 2 h, cooled; 24 h, 25 - 35 °C
1.24 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ;  2 h, 25 - 35 °C
1.25 Reagents: Diisopropylcarbodiimide ,  6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ;  0 - 10 °C; 2 h, 25 - 35 °C
1.26 Solvents: Water ;  rt
Reference
Process for preparation of degarelix acetate
, China, , ,

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide
1.2 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  1 h, 25 ± 5 °C
1.3 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  15 min, rt
1.4 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  1 h, 25 ± 5 °C
1.5 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  15 min, rt
1.6 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  1 h, 25 ± 5 °C
1.7 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  15 min, rt
1.8 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  1 h, 25 ± 5 °C
1.9 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  15 min, rt
1.10 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  1 h, 25 ± 5 °C
1.11 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  15 min, rt
1.12 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  1 h, 25 ± 5 °C
1.13 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  15 min, rt
1.14 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  1 h, 25 ± 5 °C
1.15 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  15 min, rt
1.16 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  1 h, 25 ± 5 °C
1.17 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  15 min, rt
1.18 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  1 h, 25 ± 5 °C
1.19 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  15 min, rt
1.20 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  1 h, 25 ± 5 °C
1.21 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  15 min, rt
1.22 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  30 min, rt
1.23 Reagents: Trifluoroacetic acid ;  0.5 - 40 h, 25 ± 5 °C
Reference
Improved process for production of degarelix acetate
, India, , ,

Synthetic Circuit 29

Reaction Conditions
1.1R:O2, C:Ag, C:ZnO, 20 min
Reference
Illustrating the Fate of Methyl Radical in Photocatalytic Methane Oxidation over Ag-ZnO by in situ Synchrotron Radiation Photoionization Mass Spectrometry
By Liu, Chengyuan et al, Angewandte Chemie, 2023, 62(32), e202304352

Synthetic Circuit 30

Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Dichloromethane ;  0 °C; 22 h, rt
Reference
Direct Conversion of Sugarcane Bagasse into an Injection-Moldable Cellulose-Based Thermoplastic via Homogeneous Esterification with Mixed Acyl Groups
Suzuki, Shiori; et al, ACS Sustainable Chemistry & Engineering (2021, ACS Sustainable Chemistry & Engineering (2021), 9(17), 5933-5941, 9(17), 5933-5941

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ;  rt; 15 h, reflux
Reference
Homogeneous acylation of Cellulose diacetate: Towards bioplastics with tuneable thermal and water transport properties
Boulven, Manon; et al, Carbohydrate Polymers (2019, Carbohydrate Polymers (2019), 206, 674-684, 206, 674-684

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Dimethylacetamide ;  overnight, rt; 1 h, 100 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ;  100 °C; 6 h, 100 °C
Reference
Long/Short Chain Mixed Cellulose Esters: Effects of Long Acyl Chain Structures on Mechanical and Thermal Properties
Tanaka, Shukichi; et al, ACS Sustainable Chemistry & Engineering (2017, ACS Sustainable Chemistry & Engineering (2017), 5(2), 1485-1493, 5(2), 1485-1493

Synthetic Circuit 33

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium chloride ;  2 h, rt
Reference
Preparation of cellulose stearate and cellulose acetate stearate in 1-butyl-3-methylimidazolium chloride
Tarasova, Elvira; et al, Key Engineering Materials (2013, Key Engineering Materials (2013), 559, 105-110, 7 pp., 105-110, 7 pp.

Synthetic Circuit 34

Reaction Conditions
1.1 1 h, 100 °C
2.1 Reagents: Lithium chloride Solvents: Dimethylacetamide ;  overnight, rt; 1 h, 100 °C
2.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ;  100 °C; 6 h, 100 °C
Reference
Long/Short Chain Mixed Cellulose Esters: Effects of Long Acyl Chain Structures on Mechanical and Thermal Properties
Tanaka, Shukichi; et al, ACS Sustainable Chemistry & Engineering (2017, ACS Sustainable Chemistry & Engineering (2017), 5(2), 1485-1493, 5(2), 1485-1493

Synthetic Circuit 35

Reaction Conditions
1.1 Catalysts: Stannous octoate Solvents: 1-Butyl-3-methylimidazolium chloride ;  1.5 - 2 h, 80 °C
2.1 Solvents: 1-Butyl-3-methylimidazolium chloride ;  2 h, rt
Reference
Preparation of cellulose stearate and cellulose acetate stearate in 1-butyl-3-methylimidazolium chloride
Tarasova, Elvira; et al, Key Engineering Materials (2013, Key Engineering Materials (2013), 559, 105-110, 7 pp., 105-110, 7 pp.

Synthetic Circuit 36

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  20 min, 0 °C
1.2 Solvents: Methanol ;  30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylates
Bratt, Emma; Suarez-Pantiga, Samuel; Johansson, Magnus J.; Mendoza, Abraham, Chemical Communications (Cambridge, 2019, 55(60), 8844-8847

Synthetic Circuit 37

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ;  6 h, 60 °C
Reference
Metal chloride-catalyzed acetylation of starch: Synthesis and characterization
Biswas, Atanu; et al, International Journal of Polymer Analysis and Characterization (2018, International Journal of Polymer Analysis and Characterization (2018), 23(6), 577-589, 23(6), 577-589

Synthetic Circuit 38

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  700 s, pH 8, 70 °C; 70 °C → rt
1.2 Reagents: Citric acid ;  neutralized, rt
Reference
Preparation of acetate starch by dry process assisted by microwave radiation
Song, Si-si; et al, Huagong Jishu Yu Kaifa (2015, Huagong Jishu Yu Kaifa (2015), 44(10), 5-9, 44(10), 5-9

Synthetic Circuit 39

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium chloride ;  1 h, 85 °C
1.2 2 h, 85 °C
1.3 Solvents: Ethanol ;  15 min
Reference
Green synthesis of acetylated maize starch in different imidazolium carboxylate and choline carboxylate ionic liquids
Ren, Fei; et al, Carbohydrate Polymers (2022, Carbohydrate Polymers (2022), 288, 119353, 288, 119353

Synthetic Circuit 40

Reaction Conditions
Reference
Preparation of LDPE-acetylated/butyrylated starch blend blow films and characterization
Garg, Sangeeta; et al, Chinese Journal of Polymer Science (2014, Chinese Journal of Polymer Science (2014), 32(3), 268-279, 32(3), 268-279

Synthetic Circuit 41

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  5 min, rt; 1 min, 70 °C
Reference
Effects of acid-ethanol hydrolysis and debranch on acetylated starch and its potential used for curcumin carrier
Du, Jing; et al, Carbohydrate Polymers (2022, Carbohydrate Polymers (2022), 279, 119019, 279, 119019

Synthetic Circuit 42

Reaction Conditions
1.1 Solvents: Water ;  12 h, 85 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Copper sulfate Solvents: Water ;  85 °C → 25 °C
Reference
Effects of single-modification/cross-modification of starch on the mechanical properties of new biodegradable composites
Chen, Shuai; et al, RSC Advances (2018, RSC Advances (2018), 8(22), 12400-12408, 8(22), 12400-12408

Synthetic Circuit 43

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 8.0 - 9.0, 40 °C
1.2 40 °C; 1 h, 40 °C
Reference
Preparation, characterization, and water resistance of cationic acetylated starch-g-poly(styrene-butyl acrylate) surfactant-free emulsion
Mou, Jing; et al, Starch/Staerke (2012, Starch/Staerke (2012), 64(10), 826-834, 64(10), 826-834

Synthetic Circuit 44

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 80 °C
Reference
Influence of Moisture Content on Starch Esterification by Solvent-Free Method
Zhu, Jian; et al, Starch/Staerke (2021, Starch/Staerke (2021), 73(7-8), 2100009, 73(7-8), 2100009

Synthetic Circuit 45

Reaction Conditions
Reference
Apparent interfacial shear strength of short-flax-fiber/starch acetate composites
Andersons, J.; et al, International Journal of Adhesion and Adhesives (2016, International Journal of Adhesion and Adhesives (2016), 64, 78-85, 64, 78-85

Synthetic Circuit 46

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Copper sulfate Solvents: Water ;  85 °C → 25 °C
Reference
Effects of single-modification/cross-modification of starch on the mechanical properties of new biodegradable composites
Chen, Shuai; et al, RSC Advances (2018, RSC Advances (2018), 8(22), 12400-12408, 8(22), 12400-12408

Synthetic Circuit 47

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h, rt
1.2 Solvents: Water
Reference
Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206
Brown, Pamela ; Abbott, Elizabeth; Abdulle, Omar; Boakes, Steven; Coleman, Scott; et al, ACS Infectious Diseases, 2019, 5(10), 1645-1656

Synthetic Circuit 48

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h, rt
1.2 Solvents: Water
Reference
Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206
Brown, Pamela ; Abbott, Elizabeth; Abdulle, Omar; Boakes, Steven; Coleman, Scott; et al, ACS Infectious Diseases, 2019, 5(10), 1645-1656

Synthetic Circuit 49

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 50

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 51

Reaction Conditions
1.1 Reagents: Tris(2-carboxyethyl)phosphine Solvents: Water ;  30 min, pH 8, rt
Reference
A protein functionalization platform based on selective reactions at methionine residues
Taylor, Michael T.; Nelson, Jennifer E.; Suero, Marcos G.; Gaunt, Matthew J., Nature (London, 2018, 562(7728), 563-568

Synthetic Circuit 52

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Water ;  5 d, rt
Reference
Continuous Production of DHA and EPA Ethyl Esters via Lipase-Catalyzed Transesterification in an Ultrasonic Packed-Bed Bioreactor
Kuo, Chia-Hung ; et al, Catalysts, 2022, 12(4),

Synthetic Circuit 53

Reaction Conditions
Reference
High-temperature transnitrilation of 2-bromocaproic acid
Polivin, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1990, (7), 1682-4

Synthetic Circuit 54

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  3 d, pH 8.0, rt
1.2 Reagents: Acetic acid Solvents: Water ;  pH 4.5, rt
Reference
Solid-phase synthesis of octreotide acetate
Liu, Zuojia; Jia, Zhidan; Liang, Yongtao; Wang, Ensi, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(1), 33-36

Synthetic Circuit 55

Reaction Conditions
1.1 5 mbar, 370 °C → 765 °C
Reference
The interplay between chemistry and heat/mass transfer during the fast pyrolysis of cellulose
Westerhof, R. J. M.; Oudenhoven, S. R. G.; Marathe, P. S.; Engelen, M.; Garcia-Perez, M.; et al, Reaction Chemistry & Engineering, 2016, 1(5), 555-566

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